1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride
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Overview
Description
1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride is a heterocyclic compound with a seven-membered ring structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the acylation of aniline derivatives followed by intramolecular cyclization. For example, the acylation of 4-chloroaniline with succinic anhydride, followed by an intramolecular Friedel-Crafts reaction, can yield the desired azepine structure .
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of polyphosphoric acid as a catalyst and controlling the reaction temperature and time to ensure complete cyclization .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced analogs of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation can yield N-alkylated derivatives, while acylation can produce N-acylated compounds .
Scientific Research Applications
1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride involves its interaction with specific molecular targets in the body. For instance, it can act as an agonist or antagonist at certain neurotransmitter receptors, such as serotonin receptors. This interaction can modulate neurotransmitter activity, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrobenzo[b]azepin-5-one: This compound has a similar structure but differs in the position of the nitrogen atom in the ring.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: This derivative includes a chlorine substituent, which can alter its chemical and biological properties.
Uniqueness
1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydro-2-benzazepin-5-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c12-10-5-6-11-7-8-3-1-2-4-9(8)10;/h1-4,11H,5-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJOGYVBAYXIPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C2C1=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718808 |
Source
|
Record name | 1,2,3,4-Tetrahydro-5H-2-benzazepin-5-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215074-38-6 |
Source
|
Record name | 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215074-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-5H-2-benzazepin-5-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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